6-(3-(3-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline
Description
This compound features a quinoxaline core fused with a dihydropyrazole ring substituted at the 3-position with a 3-methoxyphenyl group and a methylsulfonyl group at the 1-position. Structural characterization of such hybrids often relies on X-ray crystallography, with refinement tools like SHELXL ensuring accuracy in bond lengths and angles .
Properties
IUPAC Name |
6-[5-(3-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-26-15-5-3-4-13(10-15)17-12-19(23(22-17)27(2,24)25)14-6-7-16-18(11-14)21-9-8-20-16/h3-11,19H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPAUOMOUBDJNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(3-(3-Methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a complex organic compound notable for its unique structural features, which include both quinoxaline and pyrazole rings. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 412.46 g/mol. The presence of a methoxyphenyl group and a methylsulfonyl group contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 412.46 g/mol |
| Structural Features | Quinoxaline, Pyrazole |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit the activity of certain enzymes or receptors by binding to their active sites, thereby modulating various biochemical pathways. This compound has shown potential as an inhibitor of kinases, which play a critical role in cell signaling and regulation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in various experimental models.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains.
Case Studies
- Anticancer Effects : A study conducted on human breast cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to control groups.
- Anti-inflammatory Activity : In a murine model of inflammation, administration of the compound led to a decrease in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Interaction Studies
Interaction studies reveal that this compound binds to various biological targets, influencing their activity:
| Target | Effect |
|---|---|
| Protein Kinases | Inhibition of kinase activity |
| Enzymes involved in inflammation | Reduction of enzyme activity |
| Bacterial cell membranes | Disruption leading to cell death |
Synthesis and Chemical Reactivity
The synthesis typically involves multi-step organic reactions, including:
- Formation of the pyrazole ring via hydrazine reaction with appropriate diketones.
- Electrophilic aromatic substitution for introducing the methoxyphenyl group.
- Sulfonylation using methylsulfonyl chloride.
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Comparison with Similar Compounds
Key Findings and Trends
- Substituent Effects :
- Biological Performance : Sulfonyl-containing analogs (e.g., the target compound) may exhibit prolonged half-lives but require validation against enzymatic targets like MMP-2 or antimicrobial assays .
- Synthetic Challenges : Regioselective formation of the pyrazole ring and stereochemical control (e.g., 5R configuration in ) demand advanced catalytic methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
